3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one
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Overview
Description
3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.21 g/mol It is characterized by a cyclobutyl group attached to a dihydropyridinone ring, with an amino group at the 3-position
Preparation Methods
The synthesis of 3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with an appropriate amine, followed by cyclization and reduction steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:
3-Amino-1-cyclopropyl-1,2-dihydropyridin-2-one: This compound has a cyclopropyl group instead of a cyclobutyl group, which may result in different chemical and biological properties.
3-Amino-1-cyclohexyl-1,2-dihydropyridin-2-one:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one is a chemical compound with significant potential in various biological applications. With the molecular formula C9H12N2O and a molecular weight of approximately 164.21 g/mol, this compound has been the subject of research due to its unique structural features and biological interactions.
The compound is synthesized through a cyclization process involving cyclobutanone and an appropriate amine, followed by reduction steps. Its chemical reactivity includes oxidation, reduction, and substitution reactions, which are crucial for its biological activity and interaction with various enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, although detailed pathways remain subjects of ongoing research. The compound's mechanism may involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors that could affect cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
A study explored the compound's effects on prostate cancer cell lines (LNCaP). The results demonstrated significant inhibition of androgen receptor-mediated transcription at concentrations as low as 5 μM, suggesting its potential as an antiandrogen agent .
Antimicrobial Properties
The compound has shown promise in microbiological studies where it was tested against various bacterial strains. The findings indicated that it could inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared to structurally similar compounds:
Compound Name | Structure Feature | Biological Activity |
---|---|---|
3-Amino-1-cyclopropyl-1,2-dihydropyridin-2-one | Cyclopropyl group | Moderate anticancer activity |
3-Amino-1-cyclohexyl-1,2-dihydropyridin-2-one | Cyclohexyl group | Higher enzyme inhibition |
This table highlights how variations in structure can influence biological properties.
Case Studies
Several case studies have been conducted to further elucidate the biological effects of this compound:
-
Prostate Cancer Study :
- Objective : To assess the antiandrogenic effects.
- Method : Treatment of LNCaP cells with varying concentrations.
- Results : Up to 90% inhibition of PSA expression at 5 μM concentration.
-
Microbial Inhibition Study :
- Objective : To evaluate antimicrobial efficacy.
- Method : Testing against Gram-positive and Gram-negative bacteria.
- Results : Significant growth inhibition observed at low concentrations.
Future Directions
Ongoing research aims to explore:
- The detailed mechanism behind its interaction with specific enzymes and receptors.
- The potential for developing derivatives with enhanced biological activity.
- Clinical applications based on its promising anticancer and antimicrobial properties.
Properties
IUPAC Name |
3-amino-1-cyclobutylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-8-5-2-6-11(9(8)12)7-3-1-4-7/h2,5-7H,1,3-4,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFFZPVZESIPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=CC=C(C2=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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